molecular formula C20H21IN6O4 B13771728 Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 68214-78-8

Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-

Cat. No.: B13771728
CAS No.: 68214-78-8
M. Wt: 536.3 g/mol
InChI Key: IZORMMLJZNGANB-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound with the molecular formula C20H21IN6O4 This compound is known for its unique structural features, which include an azo group, a cyano group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves the reaction of substituted anilines with cyanoacetyl chloride, followed by azo coupling with diazonium salts. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, altering the activity of target proteins. The cyano and iodine groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-
  • Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(methylamino)-4-methoxyphenyl]-

Uniqueness

The presence of the iodine atom in Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- distinguishes it from other similar compounds. This iodine atom enhances its reactivity and potential for substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

68214-78-8

Molecular Formula

C20H21IN6O4

Molecular Weight

536.3 g/mol

IUPAC Name

N-[2-[(2-cyano-6-iodo-4-nitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C20H21IN6O4/c1-5-26(6-2)18-9-16(23-12(3)28)17(10-19(18)31-4)24-25-20-13(11-22)7-14(27(29)30)8-15(20)21/h7-10H,5-6H2,1-4H3,(H,23,28)

InChI Key

IZORMMLJZNGANB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2I)[N+](=O)[O-])C#N)OC

Origin of Product

United States

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